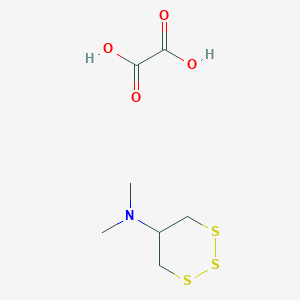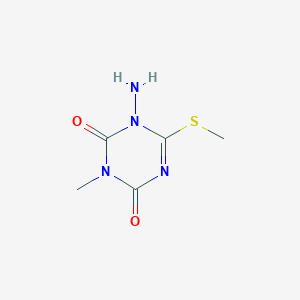
Tiociclam hidrogenooxalato
Descripción general
Descripción
Thiocyclam hydrogen oxalate (THO) is an organosulfur compound that is widely used in scientific research. It is a cyclic molecule that contains a sulfur atom between two oxalate groups, and is also known as thiocyclam oxalate, or TCO. THO has been used in many different scientific applications, including the synthesis of other compounds, as well as the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Insecticida de amplio espectro
El oxalato de tiociclam es un insecticida de amplio espectro utilizado para controlar plagas chupadoras y masticadoras en una variedad de cultivos . Es eficaz contra plagas como ácaros araña, orugas, trips, saltamontes, moscas blancas y pulgones lanudos .
Aplicación en cultivos específicos
Este compuesto se utiliza en una variedad de cultivos, incluyendo la colza, las plantas ornamentales como las rosas, las cebollas, las manzanas y las peras . Proporciona una amplia gama de protección para estas plantas.
Modo de acción
El oxalato de tiociclam es un insecticida análogo a la nereistoxina. Actúa selectivamente, principalmente a través de la ingestión por las plagas, pero también tiene alguna acción de contacto . Funciona bloqueando los canales del receptor nicotínico de acetilcolina (nAChR) .
Uso en el cultivo del arroz
El tiociclam hidrogenooxalato ha sido evaluado por su efectividad contra las principales plagas del arroz, incluyendo el taladro del tallo, el doblador de hojas y la mosca de la roseta . Ha mostrado resultados prometedores en el control de estas plagas.
Control de nematodos y enfermedades
Además de sus propiedades insecticidas, el this compound también tiene un cierto efecto de control sobre la roya y la enfermedad de la oreja blanca de algunos cultivos . También muestra eficacia contra los nematodos del arroz de punta blanca .
Implicaciones ambientales y para la salud
Si bien el oxalato de tiociclam es eficaz como insecticida, tiene una alta ecotoxicidad, lo que representa riesgos para las aves y los peces
Safety and Hazards
Thiocyclam hydrogen oxalate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
Thiocyclam hydrogen oxalate primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. By interacting with these receptors, thiocyclam hydrogen oxalate can influence nerve signal transmission, leading to its insecticidal effects .
Mode of Action
Thiocyclam hydrogen oxalate acts as a nAChR channel blocker . It inhibits insect feeding, disrupts their digestive processes, and interferes with their growth and development . It has a systemic mode of action, meaning it is absorbed by plants and translocated throughout their tissues, providing protection against both above-ground and below-ground pests .
Biochemical Pathways
The compound’s interaction with the nAChR disrupts the normal functioning of the nervous system in insects. By blocking the nAChR channels, it prevents the proper transmission of nerve signals, leading to paralysis and eventual death of the insect .
Pharmacokinetics
This suggests that once absorbed by plants, it is distributed throughout the plant tissues, providing comprehensive protection .
Result of Action
The primary result of thiocyclam hydrogen oxalate’s action is the effective control of various insect pests. It inhibits insect feeding and disrupts their growth and development, leading to their death . This makes it a valuable tool in protecting crops from damaging pests.
Action Environment
Thiocyclam hydrogen oxalate is known to be mobile in the environment . It’s important to note that while it is effective against a broad spectrum of pests, it is also toxic to non-target organisms like bees, fish, and other aquatic organisms . Therefore, careful management is necessary to minimize environmental impact.
Análisis Bioquímico
Biochemical Properties
Thiocyclam hydrogen oxalate acts as an acetylcholine receptor agonist at low concentrations and antagonist at high concentrations without affecting the cholinesterase activity . This dual role allows it to interact with various enzymes and proteins involved in neurotransmission.
Cellular Effects
In humans, thiocyclam hydrogen oxalate has been associated with rhabdomyolysis and acute kidney injury . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of thiocyclam hydrogen oxalate involves its interaction with acetylcholine receptors. At low concentrations, it acts as an agonist, mimicking the action of acetylcholine, while at high concentrations, it acts as an antagonist, blocking the action of acetylcholine .
Temporal Effects in Laboratory Settings
It is known to degrade rapidly, suggesting that it does not persist in the environment .
Dosage Effects in Animal Models
It has been demonstrated to cause hepatic, renal, cardiac, and lung injury following ingestion .
Metabolic Pathways
Given its interaction with acetylcholine receptors, it may influence pathways related to neurotransmission .
Propiedades
IUPAC Name |
N,N-dimethyltrithian-5-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS3.C2H2O4/c1-6(2)5-3-7-9-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTQUFQQEYSGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSSC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31895-21-3 (Parent), 144-62-7 (Parent) | |
| Record name | Thiocyclam oxalate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047036 | |
| Record name | Thiocyclam oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31895-22-4 | |
| Record name | Thiocyclam hydrogen oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31895-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyclam oxalate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyclam oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3-trithiacyclohexyldimethylammonium) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCYCLAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LOM1T4X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)








![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)


